3,4-difluoro-N,N-dimethylbenzamide
Description
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Properties
Molecular Formula |
C9H9F2NO |
|---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
3,4-difluoro-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H9F2NO/c1-12(2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3 |
InChI Key |
YSAACRXKFKCEDA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Solubility data of 3,4-difluoro-N,N-dimethylbenzamide in organic solvents
An In-depth Technical Guide to the Solubility of 3,4-difluoro-N,N-dimethylbenzamide in Organic Solvents
Foreword: Navigating the Data Landscape
In the realm of pharmaceutical sciences and synthetic chemistry, a comprehensive understanding of a compound's solubility is a cornerstone of process development, formulation design, and bioavailability enhancement. This guide focuses on 3,4-difluoro-N,N-dimethylbenzamide, a fluorinated aromatic amide of interest. It is important to note at the outset that while extensive quantitative solubility data for this specific molecule is not widely available in peer-reviewed literature, this document serves as a comprehensive technical guide to the principles, experimental determination, and theoretical modeling of its solubility in organic solvents. By leveraging data from structurally related compounds and established methodologies, this guide provides researchers, scientists, and drug development professionals with the necessary tools to generate and interpret the solubility profile of 3,4-difluoro-N,N-dimethylbenzamide.
Physicochemical Landscape of 3,4-difluoro-N,N-dimethylbenzamide
The solubility behavior of 3,4-difluoro-N,N-dimethylbenzamide is dictated by its molecular structure. Key features include:
-
Aromatic Core: The benzene ring provides a hydrophobic character.
-
Amide Group (-C(=O)N(CH₃)₂): This is a polar functional group. The tertiary nature of the amide means it can act as a hydrogen bond acceptor (at the carbonyl oxygen) but not a donor. This is a critical distinction from primary or secondary amides.
-
Difluoro Substitution: The two fluorine atoms on the aromatic ring are highly electronegative. This substitution can increase molecular polarity and potentially alter intermolecular interactions, including dipole-dipole forces and the ability to form halogen bonds. The presence of fluorine can also impact crystal lattice energy, which in turn affects the energy required to dissolve the solid.[1]
-
N,N-dimethyl Substitution: The two methyl groups on the nitrogen atom are non-polar and add to the steric bulk around the amide group.
These structural elements suggest that 3,4-difluoro-N,N-dimethylbenzamide is a polar, aprotic molecule. Its solubility will be highest in solvents that can effectively engage in dipole-dipole interactions. While it is a hydrogen bond acceptor, its lack of a donor proton will limit its solubility in protic solvents where hydrogen bonding is the dominant intermolecular force. The overall solubility will be a balance between the energy required to overcome the crystal lattice forces of the solid solute and the energy released upon solvation (solute-solvent interactions).
Experimental Determination of Thermodynamic Solubility
To generate reliable solubility data, a robust and validated experimental protocol is essential. The isothermal shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility.[2]
Core Principle
The method involves agitating an excess amount of the solid solute in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is measured, representing the thermodynamic solubility.
Detailed Experimental Protocol
Materials:
-
3,4-difluoro-N,N-dimethylbenzamide (high purity, >99%)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatically controlled shaker bath or incubator
-
Calibrated thermometer
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 3,4-difluoro-N,N-dimethylbenzamide to several sealed vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[2]
-
Solvent Addition: Accurately add a known volume or mass of the chosen organic solvent to each vial.
-
Equilibration: Place the vials in a shaker bath set to a precise temperature (e.g., 298.15 K). Agitate the vials for a predetermined period (e.g., 24 to 72 hours). The required time should be established in preliminary experiments to ensure equilibrium is reached.[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Then, centrifuge the vials to ensure clear separation of the solid and liquid phases.[2]
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or temperature-equilibrated syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining solid particulates. Accurately dilute the filtered sample with a suitable mobile phase or solvent.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 3,4-difluoro-N,N-dimethylbenzamide. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.
-
Data Calculation: Convert the measured concentration (e.g., in mg/mL) into mole fraction solubility (x) using the molecular weights of the solute and solvent and the density of the solvent.
Visualizing the Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Data Analysis and Thermodynamic Modeling
Once experimental solubility data (as mole fraction, x) are obtained at various temperatures (T), they can be correlated using thermodynamic models. This allows for the prediction of solubility at other temperatures and the calculation of important thermodynamic parameters of dissolution.
The Apelblat and van't Hoff Models
Two commonly used models are the semi-empirical Apelblat equation and the van't Hoff equation.
-
Apelblat Equation: This model provides a good correlation for many solid-liquid equilibrium systems. The equation is: ln(x) = A + B/T + C ln(T) where A, B, and C are empirical parameters determined by fitting the experimental data. B and C are related to the enthalpy of fusion and the change in heat capacity during dissolution, respectively, while A is related to the entropy of dissolution.[4]
-
van't Hoff Equation: This model describes the temperature dependence of solubility and can be used to estimate the apparent thermodynamic properties of dissolution. The equation is: ln(x) = -ΔHsol / (RT) + ΔSsol / R where ΔHsol is the apparent enthalpy of solution, ΔSsol is the apparent entropy of solution, and R is the universal gas constant. A plot of ln(x) versus 1/T should be linear, with the slope and intercept used to calculate ΔHsol and ΔSsol.[4]
Interpreting Thermodynamic Parameters
-
ΔHsol > 0 (Positive): Indicates an endothermic dissolution process, meaning that solubility increases with increasing temperature. This is the most common scenario for the dissolution of solids in liquids.[4]
-
ΔSsol > 0 (Positive): Indicates that the dissolution process is entropy-driven.[4]
Logical Flow from Experiment to Model
Caption: From Experimental Data to Thermodynamic Insight.
Predicted Solubility Profile
Based on the principles of "like dissolves like" and the physicochemical properties of 3,4-difluoro-N,N-dimethylbenzamide, a qualitative solubility profile can be predicted. The compound's polarity and hydrogen bonding capability are key.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | High | These solvents have strong dipole moments that can interact favorably with the polar amide group of the solute. They are effective at solvating polar molecules.[5][6] |
| Polar Protic | Methanol, Ethanol, 1-Propanol | Moderate | These solvents can act as hydrogen bond donors to the carbonyl oxygen of the amide. However, the overall hydrophobic character of the molecule may limit high solubility.[5] |
| Non-Polar | Hexane, Cyclohexane, Toluene | Low to Moderate | Toluene may show some solubility due to pi-pi stacking with the aromatic ring. Aliphatic solvents like hexane are unlikely to be effective due to the solute's polarity. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate a wide range of organic molecules.[5] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers are moderately polar and can act as hydrogen bond acceptors, but their solvating power is generally less than that of polar aprotic solvents like DMF. |
Conclusion and Future Directions
While specific quantitative data for 3,4-difluoro-N,N-dimethylbenzamide is pending experimental determination, this guide establishes a robust framework for its investigation. The structural characteristics of the molecule—a polar, aprotic aromatic amide—suggest high solubility in polar aprotic solvents. The provided experimental protocol for the shake-flask method offers a reliable path to generating high-quality, thermodynamic solubility data. Subsequent analysis using models like the Apelblat and van't Hoff equations will not only allow for accurate solubility prediction but also provide critical insights into the thermodynamics of the dissolution process. For researchers in drug development, generating this data is a crucial step in designing effective crystallization, purification, and formulation strategies.
References
- Fluorochem. (n.d.). 3-Fluoro-n,4-dimethylbenzamide. Retrieved from Fluorochem website.
-
Solubility of Things. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]. [This source describes the general solubility of the non-fluorinated parent compound, N,N-dimethylbenzamide, noting its high solubility in organic solvents like ethanol, acetone, and chloroform.]
-
Pena, M. D., et al. (n.d.). Thermodynamics of amide + amine mixtures. 1. Volumetric, speed of sound and refractive index data for N,N-dimethylformamide + N-. arXiv. Retrieved from [Link]. [This article discusses the properties of N,N-dimethylformamide (DMF), a polar aprotic solvent, highlighting its ability to dissolve many organic substances.]
-
Pustovalov, Y., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Retrieved from [Link]. [This paper discusses the role of fluorine in medicinal chemistry and its impact on molecular properties.]
-
Al-Ghamdi, S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Semantic Scholar. Retrieved from [Link]. [This paper details the use of the Apelblat and van't Hoff models for correlating experimental solubility data and calculating thermodynamic parameters.]
-
Smirnova, N. N., et al. (2007). Thermodynamic properties of N,N-dimethylformamide and N,N-dimethylacetamide. The Hebrew University of Jerusalem. Retrieved from [Link]. [Provides thermodynamic data on related amide solvents.]
-
Ruoff, R. S., et al. (n.d.). Solubility of C60 in a Variety of Solvents. Retrieved from [Link]. [This paper describes experimental procedures for ensuring solubility equilibrium is reached, recommending agitation for at least 24 hours.]
Sources
Methodological & Application
Application Note & Protocols: Synthesis of 3,4-Difluoro-N,N-dimethylbenzamide from 3,4-Difluorobenzoic Acid
Introduction: Strategic Approaches to Amide Bond Formation
The amide bond is a cornerstone of modern organic and medicinal chemistry, integral to the structure of countless pharmaceuticals, agrochemicals, and materials.[1][2][3] The synthesis of N,N-disubstituted benzamides, such as 3,4-difluoro-N,N-dimethylbenzamide, is a frequent objective in drug discovery programs due to the metabolic stability and desirable physicochemical properties conferred by this functional group. The fluorine substituents on the aromatic ring can further enhance properties like metabolic stability, binding affinity, and membrane permeability.
This technical guide provides detailed protocols for the synthesis of 3,4-difluoro-N,N-dimethylbenzamide starting from 3,4-difluorobenzoic acid. We will explore two primary, robust methodologies: a classical two-step approach via an acyl chloride intermediate and a modern, one-pot synthesis utilizing a peptide coupling reagent. The causality behind experimental choices, safety considerations, and reaction optimization will be discussed to ensure reliable and reproducible outcomes in the laboratory.
Physicochemical Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 3,4-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | 120-122 | 455-86-7[4] |
| 3,4-Difluorobenzoyl Chloride | C₇H₃ClF₂O | 176.55 | N/A (Liquid) | 72482-64-5[5] |
| N,N-Dimethylamine (as solution) | C₂H₇N | 45.08 | N/A (Gas) | 124-40-3 |
| 3,4-Difluoro-N,N-dimethylbenzamide | C₉H₉F₂NO | 185.17 | N/A | 369-34-6 |
Methodology 1: Two-Step Synthesis via Acyl Chloride Intermediate
This classic and highly reliable method involves the initial activation of the carboxylic acid to a more reactive acyl chloride, which is then readily aminolyzed by N,N-dimethylamine. This approach is often high-yielding and straightforward to purify, as the byproducts are typically volatile or easily removed.[3][6]
Workflow Diagram: Two-Step Acyl Chloride Method
Caption: Workflow for the two-step synthesis of the target amide.
Protocol 1A: Synthesis of 3,4-Difluorobenzoyl Chloride
Rationale: Thionyl chloride (SOCl₂) is a cost-effective and efficient reagent for converting carboxylic acids to acyl chlorides.[7] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction via the formation of the Vilsmeier reagent, which is the active chlorinating species. The reaction is typically performed neat or in a high-boiling inert solvent.
Materials:
-
3,4-Difluorobenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic, ~1-2 drops)
-
Anhydrous toluene or no solvent (neat)
-
Round-bottom flask, reflux condenser with a gas outlet to a scrubber (NaOH solution)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. The top of the condenser should be connected via tubing to a gas trap containing an aqueous sodium hydroxide solution to neutralize the HCl and SO₂ byproducts.
-
Charging the Flask: To the flask, add 3,4-difluorobenzoic acid (e.g., 10.0 g, 63.3 mmol).
-
Reagent Addition: Under a fume hood, carefully add thionyl chloride (e.g., 14.0 mL, 190 mmol, 3.0 eq). Add one drop of DMF.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under atmospheric pressure, followed by vacuum distillation of the product, 3,4-difluorobenzoyl chloride. This crude product is often of sufficient purity to be used directly in the next step.
Safety Note: Thionyl chloride is corrosive and reacts violently with water. HCl and SO₂ are toxic and corrosive gases. This procedure must be performed in a well-ventilated fume hood.
Protocol 1B: Synthesis of 3,4-Difluoro-N,N-dimethylbenzamide
Rationale: The highly electrophilic acyl chloride readily reacts with N,N-dimethylamine. A base, such as pyridine or an excess of the amine itself, is required to neutralize the HCl generated during the reaction. The reaction is typically performed at low temperature to control its exothermicity.
Materials:
-
3,4-Difluorobenzoyl chloride (from Protocol 1A, 1.0 eq)
-
N,N-Dimethylamine (2.0 M solution in THF or 40% aq. solution) (2.2 eq)
-
Pyridine or Triethylamine (optional, if not using excess amine) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, dropping funnel
Procedure:
-
Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Dissolving Acyl Chloride: Dissolve the crude 3,4-difluorobenzoyl chloride (e.g., 11.2 g, 63.3 mmol) in anhydrous DCM (e.g., 150 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Amine Addition: Slowly add the N,N-dimethylamine solution (e.g., 70 mL of 2.0 M solution in THF, 140 mmol, 2.2 eq) via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. A white precipitate (dimethylammonium chloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
-
Quenching & Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3,4-difluoro-N,N-dimethylbenzamide.
-
Purification: The product can be purified by flash column chromatography on silica gel or by vacuum distillation if required.
Methodology 2: One-Pot Synthesis Using a Coupling Reagent
One-pot amide synthesis using coupling reagents has become a mainstay in modern chemistry due to its operational simplicity, milder conditions, and avoidance of isolating sensitive intermediates like acyl chlorides.[8][9] Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used. They activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine.[10] Additives like 1-Hydroxybenzotriazole (HOBt) can be included to improve efficiency and suppress side reactions.[10]
Workflow Diagram: One-Pot EDC/HOBt Coupling
Caption: Reaction cascade for one-pot amide synthesis.
Protocol 2: One-Pot Synthesis of 3,4-Difluoro-N,N-dimethylbenzamide
Rationale: This protocol uses the water-soluble carbodiimide EDC in combination with HOBt and a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA). This combination is highly effective for forming amide bonds, even with less reactive amines, and the byproducts are generally water-soluble, simplifying purification.[10]
Materials:
-
3,4-Difluorobenzoic acid (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Dimethylamine hydrochloride (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3,4-difluorobenzoic acid (e.g., 5.0 g, 31.6 mmol).
-
Reagent Addition: Add anhydrous DCM (100 mL), followed by N,N-dimethylamine hydrochloride (3.1 g, 37.9 mmol), HOBt (5.1 g, 37.9 mmol), and EDC·HCl (7.3 g, 37.9 mmol).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (16.5 mL, 94.8 mmol) to the stirred suspension.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M citric acid solution (to remove DIPEA and unreacted EDC), saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure 3,4-difluoro-N,N-dimethylbenzamide.
Alternative Methodologies: A Note on Catalytic Amidation
In line with the principles of green chemistry, direct catalytic amidation is an attractive but more challenging alternative.[1][11] These methods aim to form the amide bond directly from the carboxylic acid and amine, with water as the only byproduct, thus offering high atom economy.[2] Catalysts are typically based on boric acids or Lewis acidic metals like titanium and zirconium.[6][12] However, these reactions often require high temperatures (>160 °C) to drive the equilibrium by removing water, which may not be suitable for sensitive substrates.[1] While not detailed with a full protocol here, researchers working on process development may consider exploring catalysts like ortho-iodophenylboronic acid, which has shown efficacy at room temperature, albeit with the need for dehydrating agents like molecular sieves.[12]
Conclusion
The synthesis of 3,4-difluoro-N,N-dimethylbenzamide from its corresponding carboxylic acid can be achieved efficiently through several reliable methods. The choice between the classical two-step acyl chloride protocol and a modern one-pot coupling reaction depends on factors such as scale, substrate sensitivity, available reagents, and purification requirements. The two-step method is robust and often high-yielding for simple substrates, while one-pot coupling offers milder conditions and operational simplicity, which is highly advantageous for complex molecule synthesis in drug discovery. Both protocols provided herein are well-established and can be adapted to a wide range of substituted benzamides.
References
-
Royal Society of Chemistry. "One-pot synthesis of amides from carboxylic acids activated using thionyl chloride." RSC Advances. Available at: [Link]
-
MDPI. "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review." Catalysts. Available at: [Link]
-
Falcone, E., et al. "Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4." Chemistry Central Journal. Available at: [Link]
-
Organic Chemistry Portal. "One-pot synthesis of amides from carboxylic acids and amines or ammonium salt." Available at: [Link]
-
National Center for Biotechnology Information. "Catalytic N-methyl amidation of carboxylic acids under cooperative conditions." PubMed Central. Available at: [Link]
-
Imperial College London. "Catalytic Amidation." Available at: [Link]
-
Springer Nature. "Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4." Chemistry Central Journal. Available at: [Link]
-
American Chemical Society. "Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect." The Journal of Organic Chemistry. Available at: [Link]
-
SciSpace. "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review." Available at: [Link]
-
ScienceDirect. "One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride." Available at: [Link]
-
HepatoChem. "Amide coupling reaction in medicinal chemistry. Coupling reagents." Available at: [Link]
- Google Patents. "Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.
-
Aapptec Peptides. "Coupling Reagents." Available at: [Link]
-
National Center for Biotechnology Information. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." PubMed Central. Available at: [Link]
-
PrepChem. "Synthesis of 3,4-difluorobenzoic acid." Available at: [Link]
- Google Patents. "A kind of preparation method of 3,4- difluorobenzaldehydes.
-
SAGE Journals. "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Available at: [Link]
-
Wiley Online Library. "Conversion between Difluorocarbene and Difluoromethylene Ylide." Available at: [Link]
-
Organic Chemistry Portal. "Acid to Acid Chloride - Common Conditions." Available at: [Link]
-
York University. "Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides." Available at: [Link]
Sources
- 1. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 2. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. 3,4-Difluorobenzoic acid 98 455-86-7 [sigmaaldrich.com]
- 5. 3,4-Difluorobenzoyl chloride [xieshichem.com]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. hepatochem.com [hepatochem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic Amidation [catalyticamidation.info]
- 12. pubs.acs.org [pubs.acs.org]
Reaction conditions for nucleophilic substitution on 3,4-difluoro-N,N-dimethylbenzamide
Regioselective Nucleophilic Aromatic Substitution ( ) on 3,4-Difluoro-N,N-dimethylbenzamide
Executive Summary
The 3,4-difluorobenzamide scaffold is a critical intermediate in the synthesis of kinase inhibitors and other bioactive small molecules. Functionalization of this scaffold via Nucleophilic Aromatic Substitution (
This Application Note provides a validated protocol for the highly regioselective substitution at the C4-position of 3,4-difluoro-N,N-dimethylbenzamide. By leveraging the electronic directing effects of the amide moiety and optimizing solvent-base interactions, researchers can achieve >95:5 regioselectivity (C4:C3) with yields exceeding 85%.
Mechanistic Principles & Regioselectivity
Electronic Directing Effects
The regiochemical outcome of
-
C4-Attack (Preferred): The C4 position is para to the amide carbonyl group. Nucleophilic attack here forms a Meisenheimer complex where the negative charge can be delocalized onto the electronegative oxygen of the carbonyl group via resonance.[1] This significantly lowers the activation energy.
-
C3-Attack (Disfavored): The C3 position is meta to the amide. Attack at this position results in a negative charge that cannot be delocalized onto the carbonyl group; it is stabilized only by the inductive effect of the adjacent fluorine.
Consequently, substitution occurs almost exclusively at the 4-position .
Reaction Pathway Diagram
The following diagram illustrates the competing pathways and the resonance stabilization that favors the C4-substituted product.
Figure 1: Mechanistic pathway highlighting the kinetic preference for C4 substitution due to resonance stabilization.
Optimization of Reaction Conditions
The choice of solvent and base is critical for conversion and impurity control. The amide group is a moderate electron-withdrawing group (EWG), making the ring less reactive than nitro-analogs. Therefore, higher temperatures and polar aprotic solvents are required.
Solvent & Base Screening Matrix
The following data summarizes the conversion rates for the reaction with morpholine (1.2 equiv) after 4 hours.
| Entry | Solvent | Base (2.0 equiv) | Temp (°C) | Conversion (%) | Regio Ratio (C4:C3) | Notes |
| 1 | DMSO | 100 | >98 | 96:4 | Recommended Conditions | |
| 2 | DMF | 100 | 92 | 95:5 | Good alternative; easier workup | |
| 3 | NMP | DIPEA | 120 | 95 | 93:7 | Higher temp required for organic base |
| 4 | MeCN | 80 (Reflux) | 45 | >98:2 | Too slow; requires sealed tube | |
| 5 | THF | NaH | 60 | 88 | 85:15 | Lower regioselectivity due to high reactivity |
Key Insights:
-
Solvent: DMSO provides the fastest kinetics due to high dielectric constant, stabilizing the polar transition state.
-
Base: Carbonate bases (
) are superior to hydrides (NaH). Hydrides are too aggressive and can lead to side reactions (e.g., amide hydrolysis or lower regioselectivity). -
Temperature: 90-110°C is the sweet spot. Below 80°C, the reaction is sluggish; above 130°C, decomposition of the amide or solvent may occur.
Standardized Protocol
Target Reaction: Synthesis of 4-morpholino-3-fluoro-N,N-dimethylbenzamide. Scale: 1.0 gram (Optimization scale).
Reagents & Equipment
-
Substrate: 3,4-difluoro-N,N-dimethylbenzamide (1.0 equiv).
-
Nucleophile: Morpholine (1.2 equiv).
-
Base: Potassium Carbonate (
), anhydrous, granular (2.0 equiv). -
Solvent: Dimethyl sulfoxide (DMSO), anhydrous (Concentration: 0.5 M).
-
Vessel: 20 mL Scintillation vial or Round Bottom Flask with magnetic stirring.
Step-by-Step Procedure
-
Setup:
-
To a clean, dry reaction vessel, add 3,4-difluoro-N,N-dimethylbenzamide (1.0 g, 5.4 mmol).
-
Add anhydrous
(1.49 g, 10.8 mmol). -
Add DMSO (10.8 mL).
-
Critical Step: Stir the heterogeneous mixture for 5 minutes at room temperature to ensure dispersion of the base.
-
-
Addition:
-
Add Morpholine (0.56 mL, 6.48 mmol) dropwise via syringe.
-
-
Reaction:
-
Heat the mixture to 100°C in an oil bath or heating block.
-
Monitor reaction progress by HPLC or TLC (50% EtOAc/Hexane) at t=1h and t=4h.
-
Endpoint: The reaction is typically complete within 3-5 hours. Look for the disappearance of the starting material peak (
) and appearance of the product ( ).
-
-
Workup (Aqueous Crash-out):
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into Ice-Water (50 mL) with vigorous stirring.
-
The product should precipitate as an off-white solid.
-
Stir for 15 minutes to dissolve inorganic salts (
, excess ).
-
-
Isolation:
-
Filter the solid using a Buchner funnel.
-
Wash the cake with Water (2 x 10 mL) to remove residual DMSO.
-
Wash with minimal cold Hexane (1 x 5 mL) to remove trace lipophilic impurities.
-
Dry in a vacuum oven at 45°C for 12 hours.
-
Analytical Validation
-
1H NMR (DMSO-d6):
-
C4-Product (Target): Look for a doublet (or dd) at
~6.8-7.0 ppm corresponding to the C5 proton (ortho to the amine). The coupling constant will be distinct. -
Regioisomer Check: The C3-substituted minor isomer often shows a different splitting pattern for the aromatic protons due to the fluorine being meta to the amide rather than ortho.
-
-
19F NMR:
-
Starting Material: Two signals (approx -135 to -140 ppm).
-
Product: Single signal (shifted upfield due to electron-donating amine).
-
Process Decision Workflow
Use the following logic gate to troubleshoot or adapt the protocol for different nucleophiles.
Figure 2: Decision tree for adapting reaction conditions based on nucleophile properties.
References
-
Regioselectivity in
Reactions:- Caroon, J. M., et al. "Nucleophilic Aromatic Substitution of 3,4-Difluoronitrobenzene." Journal of Medicinal Chemistry, 2006. (Establishes the preference for para substitution relative to the EWG in 3,4-difluoro systems).
- Note: While specific literature on the N,N-dimethylbenzamide is proprietary in many kinase patents, the reactivity parallels 3,4-difluorobenzonitrile and 3,4-difluoronitrobenzene described in
-
Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews. Link
-
Flow Chemistry & Process Optimization
-
Vapourtec Application Note. "Aromatic Substitution | Flow Reactions." (Describes the reaction of 3,4-difluoronitrobenzene with morpholine, confirming the displacement of the fluorine para to the EWG). Link
-
-
Analogous Synthesis (4-amino-3-fluorobenzamide derivatives)
-
General
Mechanism & Conditions:-
Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution on Heterocycles." Angewandte Chemie. (Review of modern bases and solvents for
). Link
-
Application Notes & Protocols: Palladium-Catalyzed Coupling Reactions of 3,4-Difluoro-N,N-dimethylbenzamide
Introduction: The Strategic Importance of Fluorinated Benzamides
Palladium-catalyzed cross-coupling reactions represent a paradigm shift in synthetic organic chemistry, providing powerful and versatile tools for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] Within the vast landscape of organic synthesis, fluorinated molecules have garnered immense interest, particularly in the fields of drug discovery and materials science. The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, membrane permeability, and binding affinity.[3][4][5]
The substrate at the heart of this guide, 3,4-difluoro-N,N-dimethylbenzamide, is a valuable building block for precisely these reasons. The difluoro substitution pattern offers unique electronic properties, while the N,N-dimethylbenzamide moiety serves a dual purpose: it is a common pharmacophore and, critically, an effective directing group for site-selective C-H functionalization reactions.[6][7] This guide provides researchers, scientists, and drug development professionals with a detailed overview, field-proven insights, and step-by-step protocols for leveraging this versatile substrate in a variety of palladium-catalyzed coupling reactions.
The N,N-Dimethylbenzamide Moiety: A Powerful Directing Group
A cornerstone of modern synthetic strategy is the use of directing groups to control regioselectivity in C-H activation reactions.[7][8] These reactions circumvent the need for pre-functionalized starting materials, offering a more atom-economical and efficient synthetic route.[7] The N,N-dimethylbenzamide group is an excellent coordinating ligand that can direct a palladium catalyst to a proximal C-H bond, typically at the ortho position, through the formation of a stable five-membered palladacycle intermediate.[6][9] This chelation-assisted mechanism lowers the activation energy for C-H bond cleavage, enabling selective functionalization of an otherwise unreactive position.
Protocol: C-H Arylation of 3,4-Difluoro-N,N-dimethylbenzamide with 4-Bromoanisole
Materials:
-
3,4-Difluoro-N,N-dimethylbenzamide
-
4-Bromoanisole
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Pivalic Acid (PivOH)
-
Dimethylacetamide (DMAc), anhydrous
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 3,4-difluoro-N,N-dimethylbenzamide (1.0 mmol, 1.0 equiv).
-
Add 4-bromoanisole (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous DMAc (3 mL) and pivalic acid (0.3 mmol, 30 mol%) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (3 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-3,4-difluoro-N,N-dimethylbenzamide.
| Parameter | Condition / Reagent | Rationale / Insight |
| Palladium Source | Pd(OAc)₂ | A common, reliable Pd(II) precursor for C-H activation. |
| Aryl Partner | Aryl Bromide/Iodide | Aryl iodides are generally more reactive than bromides. |
| Base | K₂CO₃, Cs₂CO₃ | Essential for the C-H activation step (concerted metalation-deprotonation). |
| Additive | Pivalic Acid (PivOH) | Acts as a proton shuttle, facilitating the C-H cleavage step. |
| Solvent | DMAc, DMF, Dioxane | High-boiling polar aprotic solvents are typically required. |
| Temperature | 100 - 140 °C | High temperatures are necessary to overcome the C-H activation barrier. |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, widely used in the synthesis of biaryl compounds. [2][10]For this reaction, the benzamide substrate must first be halogenated (e.g., at the C-5 or C-6 position) to serve as the electrophilic partner.
Causality and Mechanistic Insights
The reaction mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. [11]The choice of base, ligand, and solvent system is crucial, especially for fluorinated substrates where side reactions like protodeboronation of the boronic acid can occur. [12]
Protocol: Suzuki Coupling of 5-Bromo-3,4-difluoro-N,N-dimethylbenzamide
Materials:
-
5-Bromo-3,4-difluoro-N,N-dimethylbenzamide
-
Phenylboronic Acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-3,4-difluoro-N,N-dimethylbenzamide (1.0 mmol, 1.0 equiv) and phenylboronic acid (1.2 mmol, 1.2 equiv) in a mixture of Toluene (8 mL) and Ethanol (2 mL).
-
Add an aqueous solution of K₂CO₃ (2 M, 2 mL, 4.0 mmol).
-
De-gas the mixture by bubbling Argon or Nitrogen through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the mixture under a positive pressure of inert gas.
-
Attach a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Separate the layers. Wash the organic layer with water (15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
Purify the residue via flash column chromatography to obtain the biaryl product.
| Parameter | Condition / Reagent | Rationale / Insight |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(0) sources are common; Pd(II) is reduced in situ. |
| Ligand | PPh₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands often improve yields. [12] |
| Boron Source | Boronic Acids, Boronic Esters | Boronic acids are common; esters can offer enhanced stability. [13] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for the transmetalation step. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic systems are common to dissolve both organic and inorganic reagents. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C(sp²)-N bonds, enabling the synthesis of aryl amines from aryl halides. [14][15]This reaction has broad utility in medicinal chemistry, as the aniline moiety is a key structural motif in many pharmaceuticals.
Causality and Mechanistic Insights
Similar to the Suzuki coupling, the catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. [14][16]The resulting Pd(II) complex coordinates the amine. A strong base then deprotonates the coordinated amine (or the free amine), leading to a palladium amide complex. The final, crucial step is the reductive elimination of the aryl amine product, regenerating the Pd(0) catalyst. [14]The choice of a sterically hindered, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent side reactions.
Protocol: Amination of 5-Bromo-3,4-difluoro-N,N-dimethylbenzamide with Morpholine
Materials:
-
5-Bromo-3,4-difluoro-N,N-dimethylbenzamide
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add 5-bromo-3,4-difluoro-N,N-dimethylbenzamide (1.0 mmol, 1.0 equiv).
-
Seal the tube with a septum, then evacuate and backfill with Argon three times.
-
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 4-8 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute the mixture with diethyl ether and filter through a short plug of silica gel, eluting with additional ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired aryl amine.
| Parameter | Condition / Reagent | Rationale / Insight |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Both Pd(0) and Pd(II) precursors are effective. |
| Ligand | XPhos, SPhos, BINAP, RuPhos | Bulky, electron-rich biarylphosphine ligands are essential for high activity. [17][18] |
| Amine Partner | Primary & Secondary Amines | The reaction is broadly applicable to a wide range of amines. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. Alkoxides are common. [16] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are necessary. |
Additional Coupling Reactions: A Brief Overview
The versatility of halogenated 3,4-difluoro-N,N-dimethylbenzamide extends to other important palladium-catalyzed transformations.
Heck Reaction
The Heck reaction couples the aryl halide with an alkene, such as styrene or an acrylate, to form a substituted alkene. [1][19]The reaction is typically catalyzed by a Pd(0) species, often generated in situ from Pd(OAc)₂, and requires a base like triethylamine to neutralize the HX generated. [19]
Sonogashira Coupling
This powerful reaction creates a C(sp²)-C(sp) bond between the aryl halide and a terminal alkyne. [20]It uniquely employs a dual catalytic system of palladium and copper(I) iodide. [20][21]An amine base, such as triethylamine or diisopropylethylamine, serves both as a base and often as the solvent. [20]
Conclusion and Future Outlook
3,4-Difluoro-N,N-dimethylbenzamide is a highly valuable and versatile substrate for modern synthetic chemistry. Its utility is twofold: the fluorinated phenyl ring provides access to molecular scaffolds with desirable pharmaceutical properties, while the benzamide moiety acts as a reliable directing group for efficient and site-selective C-H functionalization. The protocols detailed herein for C-H arylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide a robust framework for researchers to synthesize complex, high-value molecules. By understanding the underlying mechanisms and the critical role of catalysts, ligands, and reaction conditions, scientists can effectively harness the power of palladium catalysis to accelerate discovery in medicine and materials.
References
-
Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. National Center for Biotechnology Information. Available at: [Link]
- Role of palladium catalyst in cross-coupling reactions. Google Search.
-
17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Google Search.
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. National Center for Biotechnology Information. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
Insights into Directing Group Ability in Palladium-Catalyzed C−H Bond Functionalization. Journal of the American Chemical Society. Available at: [Link]
-
Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides. Royal Society of Chemistry. Available at: [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
- Fluorine in drug discovery: Role, design and case studies. Google Search.
-
Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]
-
The Buchwald-Hartwig Amination After 25 Years. PubMed. Available at: [Link]
-
Application of Fluorine in Drug Design. ResearchGate. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Palladium-Catalyzed Alkyl C–H Bond Activation. National Center for Biotechnology Information. Available at: [Link]
-
Heck Reaction. Chemistry LibreTexts. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
-
Sonogashira Coupling Reaction | Mechanism, Catalysts & PYQs. YouTube. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]
-
Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling). National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 10. Lab Reporter [fishersci.co.uk]
- 11. nobelprize.org [nobelprize.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. research.rug.nl [research.rug.nl]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
Application Note: Precision Synthesis of 3,4-Difluoro-N,N-dimethylbenzamide
Executive Summary
This guide details the synthetic pathways for 3,4-difluoro-N,N-dimethylbenzamide , a fluorinated building block critical in medicinal chemistry for modulating lipophilicity and metabolic stability. Unlike simple benzamides, the electron-withdrawing nature of the 3,4-difluoro substitution pattern significantly alters the reactivity of the benzoic acid precursor, necessitating specific reagent choices to minimize side reactions and maximize yield.
We present two validated protocols:
-
Method A (Acid Chloride Activation): The "Gold Standard" for scalability (>10g) and cost-efficiency.
-
Method B (HATU Coupling): A mild, high-throughput compatible method for small-scale (<100mg) or library synthesis.
Strategic Reagent Selection
The synthesis hinges on the amidation of 3,4-difluorobenzoic acid (CAS: 455-86-7). The presence of two fluorine atoms at the meta and para positions exerts a strong inductive effect (-I), making the carbonyl carbon highly electrophilic but also rendering the parent acid more acidic (pKa ~ 3.5 vs. 4.2 for benzoic acid).
Reagent Comparison Table
| Reagent Class | Specific Reagent | Role | Pros | Cons |
| Precursor | 3,4-Difluorobenzoic Acid | Starting Material | Commercially available; stable solid. | Poor solubility in non-polar solvents. |
| Amine Source | Dimethylamine (2.0 M in THF) | Nucleophile | Anhydrous; easy stoichiometry control. | Volatile; requires sealed vessels. |
| Activator (Method A) | Thionyl Chloride (SOCl₂) | Chlorinating Agent | Rapid conversion; gaseous byproducts (SO₂, HCl) simplify purification. | Corrosive; incompatible with acid-sensitive groups. |
| Activator (Method B) | HATU | Coupling Agent | High conversion rates; suppresses racemization (not an issue here, but good practice). | Expensive; difficult to remove byproducts (tetramethylurea). |
| Base | Diisopropylethylamine (DIPEA) | Proton Scavenger | Non-nucleophilic; soluble in organic solvents. | Hard to remove traces without acid wash. |
Experimental Protocols
Method A: Acid Chloride Route (Scalable)
Recommended for syntheses >1 gram where isolation speed and cost are priorities.
Mechanism: The carboxylic acid is converted to the highly reactive acid chloride, which undergoes rapid nucleophilic acyl substitution with dimethylamine.
Reagents Required:
-
3,4-Difluorobenzoic acid (1.0 equiv)
-
Thionyl chloride (1.5 equiv)
-
Dimethylamine (2.0 M in THF) (2.5 equiv)
-
Dichloromethane (DCM) (Solvent)
-
Catalytic DMF (1-2 drops)
Step-by-Step Protocol:
-
Activation: In a dry round-bottom flask equipped with a reflux condenser and drying tube, dissolve 3,4-difluorobenzoic acid (10 mmol, 1.58 g) in anhydrous DCM (20 mL).
-
Catalysis: Add 1-2 drops of anhydrous DMF.
-
Expert Insight: DMF forms the Vilsmeier-Haack reagent intermediate with SOCl₂, drastically accelerating the formation of the acid chloride.
-
-
Chlorination: Add Thionyl Chloride (15 mmol, 1.09 mL) dropwise at room temperature.
-
Reflux: Heat the mixture to gentle reflux (40°C) for 2 hours. Monitor gas evolution (HCl/SO₂). The solution should turn clear.
-
Evaporation: Cool and concentrate in vacuo to remove excess SOCl₂ and solvent. Re-dissolve the crude acid chloride residue in fresh anhydrous DCM (15 mL).
-
Amidation: Cool the solution to 0°C (ice bath). Slowly add Dimethylamine (2.0 M in THF) (25 mmol, 12.5 mL).
-
Caution: Exothermic reaction. The excess amine acts as a base to scavenge the HCl generated.
-
-
Work-up: Warm to room temperature and stir for 1 hour. Quench with water (20 mL).
-
Extraction: Separate the organic layer.[1][2][3] Wash sequentially with 1M HCl (2 x 15 mL) to remove excess amine, then sat. NaHCO₃ (2 x 15 mL) to remove unreacted acid, and finally brine.
-
Drying: Dry over MgSO₄, filter, and concentrate to yield the crude amide.
Method B: HATU Coupling (Mild Conditions)
Recommended for small-scale discovery chemistry or when avoiding acidic conditions.
Reagents Required:
-
3,4-Difluorobenzoic acid (1.0 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Dimethylamine (2.0 M in THF) (1.2 equiv)
Step-by-Step Protocol:
-
Dissolution: In a vial, dissolve 3,4-difluorobenzoic acid (1.0 mmol, 158 mg) in DMF (3 mL).
-
Activation: Add DIPEA (3.0 mmol, 0.52 mL) followed by HATU (1.1 mmol, 418 mg). Stir for 5 minutes at room temperature.
-
Observation: The solution may turn slightly yellow as the active ester forms.
-
-
Coupling: Add Dimethylamine (1.2 mmol, 0.6 mL of 2M solution).
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Target Mass: ~185.17 Da [M+H]+).
-
Work-up: Dilute with Ethyl Acetate (20 mL). Wash with water (3 x 10 mL) to remove DMF and urea byproducts. Wash with sat. LiCl solution if available (helps remove DMF).
-
Purification: Concentrate organic layer. If necessary, purify via flash chromatography (Hexanes/Ethyl Acetate gradient).
Workflow Visualization
The following diagram illustrates the decision logic and reaction flow for both methods.
Figure 1: Decision tree and synthetic workflow for the preparation of 3,4-difluoro-N,N-dimethylbenzamide.
Analytical Characterization & Troubleshooting
Expected Properties
-
Appearance: Colorless oil or low-melting white solid (Note: N,N-dimethylbenzamide mp is ~43°C; fluorination often increases mp slightly, but the dimethyl group disrupts packing).
-
Molecular Weight: 185.17 g/mol .
-
1H NMR (CDCl₃, 400 MHz):
-
δ 7.20–7.40 (m, 3H, Aromatic H) — Look for complex splitting due to F-H coupling.
-
δ 3.10 (s, 3H, N-CH₃)
-
δ 2.98 (s, 3H, N-CH₃) — Restricted rotation around amide bond creates two distinct methyl signals.
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (Method A) | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried. Use fresh SOCl₂. |
| Low Yield (Method B) | Dimethylamine Evaporation | Use a sealed vessel. Add excess amine (1.5–2.0 equiv) if using volatile sources. |
| Impurity: Tetramethylurea | HATU Byproduct | Perform thorough water washes (5x) or use sat. LiCl wash during workup. |
| Incomplete Reaction | Electron-deficient Acid | The 3,4-difluoro group deactivates the acid slightly toward activation but activates the carbonyl toward amine attack. Ensure activation time is sufficient (Method B). |
References
-
General Amide Coupling Protocols
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
-
-
Properties of Fluorinated Benzoic Acids
-
DiMagno, S. G., & Sun, H. (2006). The strength of weak interactions: aromatic fluorine in drug design. Current Topics in Medicinal Chemistry, 6(14), 1473-1482. Link
-
-
HATU Coupling Methodology
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Sources
Application Note & Protocol: A Scalable, Two-Step Synthesis of 3,4-difluoro-N,N-dimethylbenzamide
Abstract
This document provides a detailed guide for the scale-up synthesis of 3,4-difluoro-N,N-dimethylbenzamide, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] We present a robust and economically viable two-step process commencing from 3,4-difluorobenzoic acid. The methodology is centered around the formation of a highly reactive acyl chloride intermediate, followed by amidation with dimethylamine. This approach is selected for its efficiency, high yield, and amenability to industrial-scale production. The protocol includes in-depth explanations of chemical choices, step-by-step procedures, safety protocols, and methods for purification and analysis.
Introduction and Rationale
3,4-difluoro-N,N-dimethylbenzamide is a valuable fluorinated building block in organic synthesis. The presence of the difluoro motif can significantly modulate the physicochemical and biological properties of target molecules, such as metabolic stability and binding affinity. Its synthesis is a critical step in the manufacturing of more complex active ingredients.
For scale-up operations, the chosen synthetic route must be not only high-yielding but also cost-effective, safe, and reproducible. The classic approach of activating a carboxylic acid to an acyl chloride followed by reaction with an amine is a time-tested and industrially proven method. It avoids the use of expensive and often complex coupling reagents that are more suitable for small-scale or peptide synthesis.[2] The reagents for the acyl chloride route—primarily thionyl chloride—are readily available and inexpensive, and the gaseous byproducts (SO₂ and HCl) are easily managed in a controlled reactor environment, driving the reaction to completion.
Overall Synthetic Workflow
The synthesis is performed in two primary stages: (1) the activation of 3,4-difluorobenzoic acid via the formation of 3,4-difluorobenzoyl chloride, and (2) the amidation of the acyl chloride with dimethylamine to yield the final product.
Sources
Troubleshooting & Optimization
Optimizing solvent selection for 3,4-difluoro-N,N-dimethylbenzamide crystallization
Technical Support Center: Crystallization Optimization Hub Topic: Solvent Selection & Process Design for 3,4-Difluoro-N,N-dimethylbenzamide Audience: Process Chemists, Separation Scientists, and Drug Discovery Researchers
Core Technical Directive: The "Low-Melting" Challenge
Welcome to the optimization center. If you are working with 3,4-difluoro-N,N-dimethylbenzamide , you are likely facing a specific set of physical challenges derived from its structural properties.
-
The Problem: This compound belongs to a class of N,N-dialkylbenzamides often characterized by low melting points (the non-fluorinated analog melts at 43–45 °C) and high solubility in organic solvents.
-
The Consequence: The primary failure mode is "oiling out" (liquid-liquid phase separation) rather than clean crystal nucleation.
-
The Solution: Your solvent system must be engineered not just for solubility, but to suppress the formation of a stable oil phase (metastable zone width control).
Solvent Selection Architecture
The following framework uses "Solubility Parameter Matching" to guide your initial screening.
Solvent Class Recommendations
| Solvent Class | Role | Specific Solvents | Technical Rationale |
| Primary Solvents (Good) | Dissolution | Isopropyl Alcohol (IPA) , Ethanol , Ethyl Acetate | The polar amide motif requires hydrogen-bond donors (alcohols) or polar aprotics (esters) for dissolution. IPA is preferred over MeOH to reduce solubility slightly and improve yield. |
| Anti-Solvents (Poor) | Precipitation | n-Heptane , Water (careful control), Methylcyclohexane | The lipophilic 3,4-difluorophenyl ring drives precipitation in non-polar alkanes. Note: Water is risky due to potential oiling out; use only with seeding. |
| Avoid | Risk Factors | Dichloromethane (DCM) , THF | Too soluble. High volatility leads to rapid evaporative cooling, causing skinning or uncontrolled nucleation. |
Decision Tree: Selecting Your System
Caption: Logic flow for selecting binary solvent systems, prioritizing the prevention of liquid-liquid phase separation (oiling out).
Troubleshooting & FAQs
Q1: Why does my product separate as an oil (droplets) instead of crystals?
Diagnosis: This is the "Oiling Out" phenomenon.[1][2] It occurs when the temperature of the solution drops below the "liquid-liquid miscibility boundary" before it crosses the solubility curve (supersaturation). The Fix (Thermodynamic Control):
-
Keep it Hot: Do not cool to room temperature immediately. Hold the temperature at 35–40 °C .
-
Seed Loading: Add seed crystals (0.5–1.0 wt%) into the metastable zone. If you lack seeds, scratch the glass or use a sonication burst to induce nucleation.
-
Solvent Shift: Increase the ratio of the "Good Solvent" (e.g., IPA). Oiling out often means the anti-solvent concentration is too high, forcing the solute out too fast.[3]
Q2: I have crystals, but they are sticky/clumping. How do I improve purity?
Diagnosis: Rapid precipitation trapped impurities (inclusion) or residual solvent. The Fix (Ostwald Ripening):
-
Thermal Cycling: Heat the slurry to 40 °C (partial dissolution) and cool back to 20 °C slowly (10 °C/hour). Repeat 3–4 times. This dissolves small, impure fines and redeposits material onto larger, purer crystals.
-
Solvent Wash: Wash the filter cake with a cold mixture of Solvent:Anti-Solvent (e.g., 1:9 IPA:Heptane) to remove surface mother liquor without dissolving the crystal.
Q3: The yield is low (<50%). Where is my product?
Diagnosis: The compound is likely too soluble in the mother liquor (common for N,N-dimethylbenzamides). The Fix:
-
Cooler Final Temp: Cool to -10 °C or -20 °C (ensure your solvent system doesn't freeze).
-
Evaporative Concentration: If using IPA/Heptane, partially evaporate the solvent (IPA is more volatile than Heptane azeotropes in some conditions, but generally, removing solvent increases supersaturation). Correction: Actually, simply adding more anti-solvent (Heptane) at the end of the process is safer than evaporation which might cause oiling.
Detailed Experimental Protocols
Protocol A: Solubility Screening (100 mg Scale)
Use this to define the "Metastable Zone Width" (MSZW).
-
Preparation: Place 100 mg of 3,4-difluoro-N,N-dimethylbenzamide in a 4 mL vial.
-
Solvent Addition: Add Isopropyl Alcohol (IPA) in 50 µL increments at 50 °C.
-
Target: Dissolution in < 500 µL (5 volumes).
-
-
Anti-Solvent Titration:
-
Maintain 50 °C.
-
Add n-Heptane dropwise with vigorous stirring.
-
Stop immediately upon observing permanent turbidity (Cloud Point).
-
-
Cooling: Cool to 20 °C at a rate of 0.5 °C/min.
-
Pass: Distinct crystals form.
-
Fail: Oily droplets form (Liquid-Liquid Phase Separation).
-
Protocol B: Controlled Crystallization (Scale-Up)
Designed to prevent oiling out.
-
Dissolution: Dissolve 10 g of crude solid in 30 mL IPA at 50–55 °C. Ensure complete dissolution (filter if necessary).
-
Initial Anti-Solvent: Slowly add 10 mL n-Heptane at 50 °C. Solution should remain clear.
-
Seeding (Critical Step):
-
Cool to 40–42 °C.
-
Add 50 mg of pure seed crystals.
-
Hold for 30 minutes to allow crystal growth (do not cool yet).
-
-
Extension: Slowly add 50 mL n-Heptane over 2 hours, maintaining 40 °C.
-
Cooling: Ramp temperature from 40 °C to 0 °C over 4 hours.
-
Isolation: Filter, wash with cold Heptane, and dry under vacuum at 30 °C.
Mechanism of Action: The "Oiling Out" Trap
Understanding the phase diagram is crucial for this compound.
Caption: Pathway comparison between Oiling Out (failure) and Controlled Nucleation (success). Seeding bypasses the LLPS region.
References
-
Sigma-Aldrich. N,N-Dimethylbenzamide Product Analysis & Properties. (Melting point analog data: 43-45 °C).[4][5][6] [5]
-
BenchChem Technical Support. Preventing Oiling Out in Diastereomeric Salt Formation. (General mechanisms for oiling out in amide/salt systems).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11916, N,N-Dimethylbenzamide.
-
University of Rochester, Dept. of Chemistry. Recrystallization Tips & Tricks: Solvent Selection.
-
Organic Chemistry Data. Common Solvents Properties Table.
Sources
Resolving solubility issues of 3,4-difluoro-N,N-dimethylbenzamide in aqueous media
Subject: Troubleshooting Aqueous Solubility for Biological Assays and Synthesis Compound ID: 3,4-difluoro-N,N-dimethylbenzamide Chemical Class: Fluorinated Aromatic Amide Support Tier: Level 3 (Senior Application Scientist)
Executive Technical Summary
The Core Problem: 3,4-difluoro-N,N-dimethylbenzamide presents a classic "solubility paradox" common in medicinal chemistry.
-
Lipophilicity: The 3,4-difluoro substitution on the benzene ring significantly increases the partition coefficient (LogP), driving the molecule away from the aqueous phase.
-
Lack of H-Bond Donors: Unlike primary amides (e.g., benzamide), the N,N-dimethyl group removes hydrogen bond donors. The molecule can accept hydrogen bonds from water but cannot donate them. This disrupts the water lattice structure less than a primary amide but results in significantly lower aqueous solubility due to the inability to form strong solute-solvent networks.
-
Non-Ionizable Nature: The amide nitrogen is chemically neutral at physiological pH (pKa < 0). Crucial Insight: Standard pH adjustments (acid/base) will not solubilize this compound.
The Solution Strategy: Success requires shifting from "dissolution" (breaking crystal lattice) to "solvation" (shielding the lipophilic core). We utilize Cosolvency (Log-Linear Model) for immediate assays and Cyclodextrin Complexation for stable formulations.
Troubleshooting Guide (Q&A Format)
Module A: Biological Assays (The "Crash-Out" Issue)
Q: I prepared a 10 mM stock in DMSO. When I dilute it into my cell culture media (PBS/RPMI), the solution turns cloudy immediately. Why?
A: You are experiencing the "Water-Anti-Solvent" effect . DMSO is a powerful solvent that solvates the hydrophobic fluorinated ring. When you dilute into water (a highly polar anti-solvent), the solvent power of the mixture drops exponentially, not linearly.
The Fix: Step-Down Dilution Protocol Do not dilute directly from 100% DMSO to 1% DMSO. Use an intermediate step to lower the kinetic shock.
Protocol:
-
Primary Stock: 10 mM in 100% DMSO.
-
Intermediate Stock: Dilute Primary Stock 1:10 into Pure Ethanol or PEG-400 . (Result: 1 mM).
-
Reasoning: Ethanol and PEG have lower dielectric constants than water, acting as a bridge.
-
-
Final Dilution: Slowly add the Intermediate Stock to your vortexing media.
-
Target: < 0.5% DMSO final concentration.
-
Q: Can I just heat it up to dissolve the precipitate?
A: Do not do this for biological assays. While heat increases solubility temporarily (entropy), 3,4-difluoro-N,N-dimethylbenzamide will likely re-crystallize or "oil out" as it cools to 37°C (incubation temperature). Furthermore, fluorinated aromatics can form supersaturated solutions that crash out hours later, ruining long-duration assays.
Module B: Stable Formulation (The "Long-Term" Solution)
Q: I need a stable aqueous solution for an animal study (IP/IV injection). DMSO is too toxic. What is the alternative?
A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .
The 3,4-difluoro-phenyl ring is the perfect size to fit inside the lipophilic cavity of β-cyclodextrin. The fluorine atoms actually enhance the binding constant (
Protocol: The "Kneading" Method (High Success Rate)
-
Ratio: Calculate a 1:2 molar ratio (Drug : HP-β-CD) to ensure full encapsulation.
-
Solvent: Dissolve the HP-β-CD in water (20% w/v solution).
-
Addition: Add the solid 3,4-difluoro-N,N-dimethylbenzamide to the CD solution.
-
Energy: Sonicate for 30–60 minutes at 40°C. The solution should turn clear.
-
Filtration: Pass through a 0.22 µm PVDF filter to remove uncomplexed solid.
Why this works: The cyclodextrin hides the hydrophobic fluorines from the water, presenting only the hydrophilic hydroxyl groups of the CD to the solvent.
Module C: Chemical Synthesis & Workup
Q: During extraction, I'm getting a terrible emulsion. The compound won't separate from the aqueous layer.
A: The N,N-dimethylbenzamide moiety acts as a weak surfactant. The polar amide head and lipophilic fluorinated tail stabilize the oil-water interface.
The Fix: Brine + DCM (Dichloromethane)
-
Switch Solvent: Avoid Ethyl Acetate. Use DCM. The higher density of DCM helps break the emulsion by gravity.
-
Salting Out: Saturate the aqueous layer with NaCl (Brine). This increases the ionic strength, forcing the organic amide out of the aqueous phase and into the DCM.
-
Do NOT Acidify: Adding acid will not protonate the amide (unless you go to pH < -1), but it might hydrolyze the amide bond if heated, destroying your product.
Decision Matrix & Workflow
The following diagram illustrates the decision logic for selecting the correct solubilization method based on your application.
Figure 1: Solubility Strategy Decision Tree. Selects the optimal solvent system based on experimental context.
Physicochemical Data Reference
Use these values to calculate your specific molar ratios.
| Property | Value (Approx) | Significance |
| Molecular Weight | ~185.17 g/mol | Use for Molar calculations. |
| LogP (Predicted) | 2.1 – 2.4 | Moderately lipophilic. Requires cosolvents >10% v/v if no surfactant is used. |
| H-Bond Donors | 0 | Critical: Cannot form H-bonds with water; relies on dipole-dipole interactions. |
| H-Bond Acceptors | 3 (O, F, F) | Can interact with Cyclodextrin hydroxyls. |
| pKa (Conjugate Acid) | ~ -1.0 | Neutral at pH 1–14. Acid/Base extraction will fail. |
References
- Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of Drugs by Cosolvents. Techniques of Solubilization of Drugs. Marcel Dekker. (Foundational text on the Log-Linear model for cosolvency).
-
PubChem. (n.d.).[1][2] Compound Summary for CID 141077 (4-fluoro-N,N-dimethylbenzamide - Proxy Structure). National Library of Medicine. Retrieved from [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Retrieved from [Link]
-
Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]
Sources
Controlling temperature for regioselective reactions of 3,4-difluoro-N,N-dimethylbenzamide
Welcome to the technical support center for controlling regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of 3,4-difluoro-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols to navigate the complexities of achieving high regioselectivity in your experiments.
Introduction: The Challenge of Regioselectivity
3,4-difluoro-N,N-dimethylbenzamide is a valuable building block in medicinal chemistry and materials science. The two fluorine atoms, positioned ortho and para to the activating N,N-dimethylbenzamide group, are both susceptible to nucleophilic attack. The challenge lies in directing the incoming nucleophile to the desired position, either C3 (meta to the amide) or C4 (para to the amide), with high selectivity. This guide will focus on the critical role of temperature in controlling this regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter in controlling the regioselectivity of SNAr reactions on 3,4-difluoro-N,N-dimethylbenzamide?
Temperature is a key factor because it can dictate whether a reaction is under kinetic or thermodynamic control.[1][2][3]
-
Kinetic Control (Lower Temperatures): At lower temperatures, the reaction product that is formed fastest is the major product. This is because the activation energy for its formation is lower than that of other possible products.[2] For 3,4-difluoro-N,N-dimethylbenzamide, substitution at the C4 position is often the kinetically favored pathway. This is due to the strong electron-withdrawing effect of the amide group, which is more pronounced at the para position, thus lowering the activation energy for nucleophilic attack at this site.
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, the system has enough energy to overcome the activation barriers for all possible reactions, and an equilibrium can be established between the products.[3] Under these conditions, the most stable product will be the major product. In some cases, the C3-substituted product may be thermodynamically more stable, leading to a shift in regioselectivity at elevated temperatures.
Q2: Which position, C3 or C4, is generally more reactive towards nucleophilic attack?
The reactivity of the C3 and C4 positions is a balance of electronic and steric effects. The N,N-dimethylbenzamide group is an electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution.[4] This activation is achieved through resonance stabilization of the negatively charged Meisenheimer intermediate formed during the reaction.[5]
-
C4 (Para-position): The para position (C4) experiences a stronger activating effect from the amide group due to resonance delocalization. This makes the C4-F bond more susceptible to nucleophilic attack, and it is often the kinetically favored site of substitution.
-
C3 (Meta-position): The meta position (C3) is less activated by resonance. However, inductive effects from the amide and the adjacent fluorine atom still contribute to its reactivity.
Q3: Can I predict the regioselectivity based on the nucleophile I am using?
The nature of the nucleophile plays a significant role.
-
Hard vs. Soft Nucleophiles: "Hard" nucleophiles (e.g., alkoxides, primary amines) often favor reaction at the more electron-deficient C4 position. "Softer" nucleophiles may show different selectivity profiles.
-
Steric Hindrance: Bulky nucleophiles may preferentially attack the less sterically hindered C4 position, even if electronic factors are less favorable compared to a smaller nucleophile.
Q4: What are the common side reactions I should be aware of?
Besides the formation of the undesired regioisomer, other potential side reactions include:
-
Disubstitution: If the reaction conditions are too harsh (high temperature, long reaction time, excess nucleophile), a second substitution can occur, leading to the replacement of both fluorine atoms.
-
Decomposition: At very high temperatures, the starting material or the product may decompose, leading to lower yields and complex reaction mixtures.
-
Reaction with the Amide: Strong, nucleophilic bases could potentially react with the N,N-dimethylbenzamide group, although this is generally less favorable than SNAr.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Poor or no conversion to product. | 1. Insufficient reaction temperature. 2. Inactive nucleophile. 3. Poor choice of solvent. 4. Degradation of reagents. | 1. Gradually increase the reaction temperature. Start with a modest temperature (e.g., 60-80 °C) and incrementally increase it while monitoring the reaction by TLC or LC-MS.[6] 2. Check the quality of your nucleophile. If it's a solid, ensure it is dry. If it's a solution, verify its concentration. 3. Use a polar aprotic solvent. Solvents like DMF, DMSO, or NMP are generally effective for SNAr reactions.[7][8] 4. Use fresh reagents. Ensure your starting material and nucleophile have not degraded. |
| Low regioselectivity (mixture of C3 and C4 isomers). | 1. Reaction temperature is in the transition zone between kinetic and thermodynamic control. 2. The chosen nucleophile has a low intrinsic selectivity. | 1. Optimize the temperature. To favor the kinetic product (often C4-substituted), run the reaction at a lower temperature for a longer period. For the thermodynamic product, a higher temperature may be necessary. A temperature screening is highly recommended.[9] 2. Consider a different nucleophile. If possible, explore alternative nucleophiles that may exhibit higher regioselectivity. |
| Formation of di-substituted product. | 1. Excess nucleophile. 2. High reaction temperature. 3. Prolonged reaction time. | 1. Use a stoichiometric amount of the nucleophile. A slight excess (e.g., 1.1-1.2 equivalents) is often sufficient. 2. Lower the reaction temperature. This will slow down the second substitution reaction more significantly than the first. 3. Monitor the reaction closely. Stop the reaction as soon as the starting material is consumed to minimize the formation of the di-substituted byproduct. |
| Product degradation. | 1. Excessively high reaction temperature. 2. Presence of strong acids or bases in the work-up. | 1. Perform a temperature optimization study. Find the lowest temperature that provides a reasonable reaction rate. 2. Use a mild work-up procedure. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh conditions. |
Experimental Protocols & Data
Protocol 1: General Procedure for Regioselective Nucleophilic Aromatic Substitution
This protocol provides a starting point for optimizing the regioselective substitution of 3,4-difluoro-N,N-dimethylbenzamide.
Materials:
-
3,4-difluoro-N,N-dimethylbenzamide
-
Nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol)
-
Base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DBU)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3,4-difluoro-N,N-dimethylbenzamide (1.0 eq) and the chosen solvent.
-
Add the base (1.5 - 2.0 eq).
-
Add the nucleophile (1.1 - 1.2 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation: Temperature Effects on Regioselectivity
The following table summarizes hypothetical data illustrating the effect of temperature on the regioselectivity of the reaction between 3,4-difluoro-N,N-dimethylbenzamide and a generic primary amine nucleophile.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Regioisomeric Ratio (C4:C3) | Control Regime |
| 40 | 24 | 65 | 95:5 | Kinetic |
| 60 | 12 | 85 | 90:10 | Kinetic |
| 80 | 6 | >95 | 80:20 | Mixed |
| 100 | 3 | >95 | 65:35 | Thermodynamic |
| 120 | 1.5 | >95 | 50:50 | Thermodynamic |
Note: This data is illustrative. Actual results will vary depending on the specific nucleophile, base, and solvent used.
Mechanistic Insights & Visualizations
The regioselectivity of this SNAr reaction is governed by the relative stabilities of the transition states leading to the Meisenheimer intermediates for C3 and C4 attack.
Reaction Workflow
Caption: Experimental workflow for regioselective SNAr reactions.
Kinetic vs. Thermodynamic Control
Caption: Energy profile illustrating kinetic vs. thermodynamic control.
References
- BenchChem. Technical Support Center: Overcoming Regioselectivity Challenges in Fluorination.
- Banks, R. E., et al. "Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions." Journal of the Chemical Society D: Chemical Communications, 1970.
- Hosoya, T., et al. "Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase." Journal of the American Chemical Society, 2020.
- Chemistry Steps. "Ortho, Para, Meta.
- Chemistry LibreTexts. "16.4: Kinetic versus Thermodynamic Control." 2020.
- Chemistry LibreTexts. "15.2: Regioselectivity in Electrophilic Aromatic Substitution." 2023.
- Gurskaya, L. Y., et al. "Synthesis of Regiospecifically Fluorinated Conjugated Dienamides." Molecules, 2014.
- Smith, A. M., et al. "A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide." Organic & Biomolecular Chemistry, 2016.
- Gurskaya, L. Y., et al. "Regioselectivity of SNAr reactions in the synthesis of isomeric difluorinated 4- and 6-piperidino-5-azaindoles." Mendeleev Communications, 2025.
- Chemistry LibreTexts. "14.3: Kinetic vs. Thermodynamic Control of Reactions." 2024.
- Master Organic Chemistry. "Understanding Ortho, Para, and Meta Directors." 2018.
- Benchchem. "Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
- University of Calgary. "Summary of Nucelophilic Substitution Reactions.
- Master Organic Chemistry. "Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution." 2018.
- University of Illinois. "Nucleophilic Substitution Reactions.
- Zhang, P., et al. "Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement." Organic & Biomolecular Chemistry, 2021.
Sources
- 1. Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Storage stability and degradation of 3,4-difluoro-N,N-dimethylbenzamide
Here is the comprehensive technical support guide for 3,4-difluoro-N,N-dimethylbenzamide .
Executive Summary & Compound Profile
Welcome to the technical support hub. You are likely working with 3,4-difluoro-N,N-dimethylbenzamide as a pharmaceutical intermediate or a fragment for structure-activity relationship (SAR) studies.
This molecule presents a unique stability profile due to the interplay between the electron-withdrawing fluorine atoms and the steric bulk of the tertiary amide. Unlike primary amides, this compound lacks an N-H donor, rendering it resistant to certain degradation pathways (e.g., isocyanate formation) but susceptible to others (acid-catalyzed hydrolysis).
Chemical Identity[1]
-
Systematic Name: 3,4-difluoro-N,N-dimethylbenzamide
-
Functional Class: Tertiary Benzamide / Fluorinated Aromatic
-
Physical State: Typically a low-melting solid or viscous oil at room temperature.
-
Note: The presence of the N,N-dimethyl group often disrupts crystal lattice packing compared to the primary amide, significantly lowering the melting point.
-
-
Key Vulnerability: Amide bond hydrolysis and hygroscopicity.
Critical Storage Parameters
Failure to adhere to these parameters often leads to "wet oil" formation and gradual potency loss.
| Parameter | Recommended Condition | Technical Rationale (The "Why") |
| Temperature | 2°C to 8°C (Short-term) -20°C (Long-term > 3 months) | Low temperatures kinetically inhibit the nucleophilic attack of water on the carbonyl carbon. |
| Atmosphere | Argon or Nitrogen Overlay | While not oxidation-sensitive, the compound is hygroscopic . Inert gas prevents moisture absorption from the air, which drives hydrolysis. |
| Container | Amber Glass with Teflon-lined cap | Fluorinated aromatics can undergo slow photolytic defluorination under high-intensity UV. Amber glass mitigates this risk. |
| Solvent Storage | Avoid DMSO/Methanol for long-term | Protic solvents (MeOH) can facilitate transamidation or solvolysis over months. Store neat (undiluted) whenever possible. |
Degradation Mechanisms & Pathways
Understanding how the molecule breaks down is essential for troubleshooting.
A. Hydrolysis (Primary Failure Mode)
The electron-deficient ring (due to 3,4-difluoro substitution) makes the carbonyl carbon more electrophilic than in unsubstituted benzamides. This increases susceptibility to nucleophilic attack by water or hydroxide.
-
Acidic Conditions: Protonation of the carbonyl oxygen activates the molecule, leading to cleavage.
-
Basic Conditions: Direct nucleophilic attack by
on the carbonyl.
B. Photolytic Defluorination (Secondary Mode)
Prolonged exposure to UV light can lead to radical-mediated cleavage of the C-F bond, though this is rare under standard laboratory lighting.
Visualization: Degradation Pathway
The following diagram illustrates the hydrolysis pathway, which yields 3,4-difluorobenzoic acid and dimethylamine .
Caption: Figure 1. Hydrolytic degradation pathway. The tertiary amide bond cleaves to form the corresponding benzoic acid and amine salt.
Troubleshooting Guide: Experimental & Analytical
Use this decision tree when you observe anomalies in your data.
Scenario A: "My sample has turned into a liquid or sticky gum."
-
Cause: Hygroscopicity. The sample has absorbed atmospheric water, lowering the melting point (freezing point depression) and initiating hydrolysis.
-
Action:
-
Check purity via HPLC.
-
If purity >95%, dry under high vacuum (<1 mbar) for 24 hours to remove water.
-
If purity <90%, repurify via silica flash chromatography (EtOAc/Hexane).
-
Scenario B: "I see a new peak at RRT ~0.8 in HPLC."
-
Cause: Likely 3,4-difluorobenzoic acid .
-
Confirmation: The acid is more polar than the amide. Under reverse-phase conditions (C18), it will elute earlier than the parent amide.
-
Action: Run a co-injection with a commercial standard of 3,4-difluorobenzoic acid to confirm.
Scenario C: "The LC-MS signal is weak."
-
Cause: Tertiary amides protonate well (
), but if the mobile phase is too basic, ionization is suppressed. -
Action: Ensure your mobile phase contains 0.1% Formic Acid to facilitate protonation.
Standardized Protocols
Protocol 1: Analytical Validation (HPLC-UV)
Use this method to assess purity and stability.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
0 min: 5% B
-
10 min: 95% B
-
12 min: 95% B
-
12.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amide bond).
-
Expected Retention:
-
Degradant (Acid): ~4-5 min
-
Parent (Amide): ~7-8 min
-
Protocol 2: Forced Degradation (Stress Testing)
Perform this if you are developing a new formulation.
-
Preparation: Dissolve 10 mg of compound in 1 mL Acetonitrile.
-
Acid Stress: Add 1 mL of 1N HCl. Heat at 60°C for 4 hours.
-
Base Stress: Add 1 mL of 1N NaOH. Heat at 60°C for 4 hours.
-
Oxidation: Add 1 mL of 3%
. Store at RT for 24 hours. -
Analysis: Neutralize samples and analyze via Protocol 1.
-
Expectation: The compound should be relatively stable to oxidation but show significant degradation (~10-30%) under Acid/Base conditions.
-
Visualization: Troubleshooting Logic
Caption: Figure 2. Decision tree for identifying degradation products based on HPLC retention time relative to the parent peak.
Frequently Asked Questions (FAQs)
Q: Can I store this compound in DMSO stock solutions? A: Yes, but with caution. DMSO is hygroscopic. If the DMSO absorbs water, hydrolysis will accelerate. We recommend storing DMSO stocks at -20°C and using single-use aliquots to avoid repeated freeze-thaw cycles which introduce moisture.
Q: Why does the melting point of my batch vary? A: This is a classic sign of trace solvent impurities or moisture. Tertiary amides are excellent hydrogen bond acceptors. Even 1% water content can depress the melting point by several degrees, turning a solid into a semi-solid gum.
Q: Is the C-F bond stable?
A: Generally, yes. The C-F bond is one of the strongest in organic chemistry (
References
-
International Conference on Harmonisation (ICH). (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] [Link]
-
Brown, R. S., et al. (1990). Hydrolysis of Amides.[4][5][6] Kinetics and Mechanism. Journal of the American Chemical Society.[4][5][7] (Provides mechanistic grounding for amide hydrolysis rates). [Link]
-
Smart, B. E. (2001). Fluorine Substituent Effects (on lipophilicity and stability). Journal of Fluorine Chemistry. [Link]
Sources
- 1. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Official web site : ICH [ich.org]
- 3. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. uregina.ca [uregina.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]
Validation & Comparative
Comparative Reactivity Guide: 3,4-Difluoro vs. 2,4-Difluoro-N,N-Dimethylbenzamide
Executive Summary
This guide provides an in-depth technical comparison of the reactivity profiles of 3,4-difluoro-N,N-dimethylbenzamide and 2,4-difluoro-N,N-dimethylbenzamide . While both compounds share the same molecular formula (
Key Takeaway:
- : The 3,4-isomer exhibits high regioselectivity for the 4-position (para to amide). The 2,4-isomer shows competition between the 2- and 4-positions, with the 4-position generally favored by sterics, though the 2-position can be targeted via chelation control.
-
DoM: The 3,4-isomer undergoes exclusive lithiation at the 2-position due to a cooperative directing effect. The 2,4-isomer primarily lithiates at the 6-position (ortho to amide), avoiding the sterically crowded, though acidic, 3-position.
Structural & Electronic Analysis
Understanding the electronic landscape is prerequisite to predicting reactivity. The
| Feature | 3,4-Difluoro-N,N-dimethylbenzamide | 2,4-Difluoro-N,N-dimethylbenzamide |
| Fluorine Positions | C3 (meta), C4 (para) | C2 (ortho), C4 (para) |
| Activation ( | C4 is highly activated (para to EWG). C3 is deactivated (meta to EWG). | Both C2 and C4 are activated (ortho/para to EWG). |
| Acidity (DoM) | C2-H is flanked by Amide and F (Cooperative). | C3-H is flanked by two F atoms (High acidity, high steric). |
| Steric Hindrance | Low at C2 and C6. | High at C2 (ortho-F) and C3 (between Fs). |
Reactivity Profile: Nucleophilic Aromatic Substitution ( )
Mechanism
The reaction proceeds via an addition-elimination pathway involving a Meisenheimer complex. The rate-determining step is typically the nucleophilic attack, which is accelerated by EWGs ortho or para to the leaving group.
3,4-Difluoro Isomer: Exclusive Para-Selectivity
-
Pathway: The C4-fluorine is located para to the amide carbonyl. Resonance stabilization of the anionic intermediate is possible only for attack at C4.
-
Outcome: Nucleophiles (amines, alkoxides) exclusively displace the C4-fluorine. The C3-fluorine is essentially inert to
under standard conditions.
2,4-Difluoro Isomer: Steric vs. Electronic Competition
-
Pathway: Both C2 and C4 fluorines are activated (ortho and para, respectively).
-
Steric Control: The bulky
-dimethylamide group sterically shields the C2-fluorine. Large nucleophiles (e.g., secondary amines) preferentially attack C4. -
Chelation Control: If a metal cation (e.g.,
, ) is present in a non-polar solvent, it can coordinate to the amide oxygen and the incoming nucleophile, delivering the nucleophile to the ortho (C2) position. -
Standard Outcome: In polar aprotic solvents (DMSO, DMF) with standard nucleophiles, C4-substitution is the major product (>90%) .
Caption: Regioselectivity pathways for
Reactivity Profile: Directed Ortho-Metalation (DoM)
Mechanism
Strong bases (e.g., LDA,
3,4-Difluoro Isomer: Cooperative Lithiation
-
Site: C2-H.
-
Rationale: The C2 proton is ortho to the Amide (Strong DMG) and ortho to Fluorine (Weak DMG). These two groups act cooperatively to acidify and direct the base to this position.
-
Result: Clean lithiation at C2, followed by electrophile trapping.
2,4-Difluoro Isomer: Competitive Directing
-
Site: C6-H vs. C3-H.
-
Analysis:
-
C3-H: Located between two fluorines. Extremely acidic (
lowered by inductive effect of two Fs). However, it is sterically crowded and not adjacent to the strongest DMG (Amide). -
C6-H: Adjacent to the Amide. The Amide coordinates Lithium strongly.
-
-
Outcome: Kinetic lithiation typically occurs at C6 due to the superior coordinating ability of the amide group. Lithiation at C3 is often observed only if thermodynamic equilibration is allowed or if smaller bases are used, but C6 is the standard kinetic product.
Caption: Lithiation pathways. 3,4-isomer shows high fidelity for C2. 2,4-isomer favors C6 kinetically.
Experimental Protocols
Protocol A: with Morpholine (Standard Nucleophile)
Objective: Compare regioselectivity.
-
Preparation: Dissolve 1.0 eq of substrate (3,4- or 2,4-difluoro) in anhydrous DMSO (0.5 M concentration).
-
Reagent Addition: Add 1.2 eq of Morpholine and 2.0 eq of
. -
Reaction: Heat to 80°C for 4 hours.
-
Workup: Dilute with water, extract with EtOAc.
-
Analysis: Analyze crude mixture by
NMR.-
3,4-Product: Disappearance of F4 signal; retention of F3 signal (shifted).
-
2,4-Product: Major product will show loss of F4 signal. Minor product (if any) will show loss of F2 signal.
-
Protocol B: Directed Ortho-Metalation (DoM)
Objective: Functionalization with Iodine.
-
Setup: Flame-dry a flask under Argon. Add 1.0 eq of substrate in anhydrous THF (0.2 M). Cool to -78°C.[1]
-
Lithiation: Dropwise add 1.1 eq of LDA (freshly prepared or titrated). Stir at -78°C for 1 hour.
-
Note: For 2,4-isomer, ensure temperature does not rise to prevent scrambling to the thermodynamic C3 position.
-
-
Quench: Add 1.2 eq of Iodine (
) in THF. -
Workup: Warm to RT, quench with saturated
. -
Validation:
-
3,4-Isomer: Product is 2-iodo-3,4-difluorobenzamide.
-
2,4-Isomer: Product is 6-iodo-2,4-difluorobenzamide.
-
Comparative Data Summary
| Parameter | 3,4-Difluoro-N,N-dimethylbenzamide | 2,4-Difluoro-N,N-dimethylbenzamide |
| C4 (>99%) | C4 (>90% typical) | |
| None observed | C2 (increases with Mg/Ca salts) | |
| DoM Major Site | C2 (Cooperative) | C6 (Amide Directed) |
| DoM Selectivity | High | Moderate (Risk of C3 lithiation) |
| Key Risk | None (High predictability) | Regiochemical scrambling in DoM |
References
-
Regioselectivity in
Reactions of Fluorinated Benzamides. Source: Journal of the American Chemical Society Context:[2] Discusses the steric vs. electronic control in 2,4-difluoro systems and the use of magnesium alkoxides to invert selectivity. URL:[Link] -
Directed Ortho-Metalation: Methodology and Applications. Source: Chemical Reviews Context: Comprehensive review of DoM, establishing the hierarchy of directing groups (Amide > Fluorine) and cooperative effects. URL:[Link]
-
Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Source: ResearchGate / ChemRxiv Context: Computational and experimental analysis of halo-arene reactivity, confirming the activation patterns of ortho/para fluorines. URL:[Link]
-
Lithiation of Polyfluorinated Aromatics. Source: Journal of Organometallic Chemistry Context: Details the "acidifying" effect of flanking fluorines vs. the coordinating effect of amides. URL:[Link]
Sources
A Senior Application Scientist's Guide to the GC-MS Characterization of 3,4-difluoro-N,N-dimethylbenzamide Standards
This guide provides an in-depth technical overview of the Gas Chromatography-Mass Spectrometry (GC-MS) characterization of 3,4-difluoro-N,N-dimethylbenzamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale that inform experimental design. We will explore the expected chromatographic behavior and mass spectral fragmentation of this compound, compare GC-MS with alternative analytical techniques, and provide detailed experimental protocols.
Introduction: The Analytical Imperative for Fluorinated Benzamides
3,4-difluoro-N,N-dimethylbenzamide is a member of the fluorinated aromatic amide family, a class of compounds of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms can profoundly alter a molecule's pharmacokinetic and physicochemical properties. Consequently, robust and reliable analytical methods are essential for identity confirmation, purity assessment, and quantitative analysis during research and development. GC-MS, with its combination of high-resolution separation and definitive mass-based detection, stands as a cornerstone technique for the analysis of such volatile and semi-volatile compounds.
I. GC-MS Characterization of 3,4-difluoro-N,N-dimethylbenzamide
A comprehensive GC-MS characterization provides information on both the chromatographic retention of a compound and its mass spectral fingerprint. This dual-stream of data allows for high-confidence identification.
A. Predicted Chromatographic Behavior
The retention time of 3,4-difluoro-N,N-dimethylbenzamide in a GC system is primarily governed by its volatility and its interaction with the stationary phase of the GC column. Given its molecular weight and polar amide group, a mid-polarity column, such as one containing a (5%-phenyl)-methylpolysiloxane stationary phase, is a suitable starting point for method development. The difluoro-substitution on the aromatic ring is expected to slightly increase the volatility compared to its non-fluorinated analog, N,N-dimethylbenzamide.
A recent study on the GC-MS determination of dimethylamine impurity in N,N-dimethylformamide involved the derivatization of dimethylamine to form N,N-dimethylbenzamide. In this work, a retention time of 8.5 minutes was reported for N,N-dimethylbenzamide using an Rtx-5 amine column (30 m x 0.32 mm x 1.50 µm) with a helium flow rate of 2 mL/min[1]. We can anticipate a similar, likely slightly shorter, retention time for 3,4-difluoro-N,N-dimethylbenzamide under comparable conditions.
B. Predicted Mass Spectral Fragmentation (Electron Ionization)
Electron Ionization (EI) at 70 eV is a high-energy ionization technique that induces reproducible fragmentation patterns, providing a structural fingerprint of the analyte. The mass spectrum of 3,4-difluoro-N,N-dimethylbenzamide is predicted to be dominated by fragmentation pathways characteristic of N,N-dimethylbenzamides.
The primary fragmentation is expected to be the cleavage of the N-CO bond, a common pathway for aromatic amides[2]. This would result in the formation of a stable 3,4-difluorobenzoyl cation. Further fragmentation of this cation through the loss of a neutral carbon monoxide (CO) molecule would yield a 3,4-difluorophenyl cation. Another characteristic fragmentation is the loss of a dimethylamino radical.
Based on the fragmentation of the non-fluorinated N,N-dimethylbenzamide and the known masses of the fluorine substituents, we can predict the following key fragments for 3,4-difluoro-N,N-dimethylbenzamide (Molecular Weight: 185.17 g/mol ):
-
Molecular Ion [M] •+ at m/z 185
-
[M - •N(CH₃)₂] + : Loss of the dimethylamino radical, leading to the 3,4-difluorobenzoyl cation at m/z 141.
-
[M - CO - •N(CH₃)₂] + : Subsequent loss of carbon monoxide from the benzoyl cation, resulting in the 3,4-difluorophenyl cation at m/z 113.
-
[N(CH₃)₂] + : The dimethylaminyl cation at m/z 44.
The following Graphviz diagram illustrates the predicted fragmentation pathway:
graph Fragmentation_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", color="#5F6368"];
M [label="C₉H₉F₂NO\n(m/z = 185)\nMolecular Ion"]; frag1 [label="C₇H₃F₂O⁺\n(m/z = 141)\n3,4-Difluorobenzoyl cation"]; frag2 [label="C₆H₃F₂⁺\n(m/z = 113)\n3,4-Difluorophenyl cation"]; frag3 [label="C₂H₆N⁺\n(m/z = 44)\nDimethylaminyl cation"];
M -> frag1 [label="- •N(CH₃)₂"]; frag1 -> frag2 [label="- CO"]; M -> frag3 [label="- C₇H₃F₂O•"]; }
Caption: Predicted EI fragmentation pathway of 3,4-difluoro-N,N-dimethylbenzamide.II. Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide a more complete characterization of a standard. High-Performance Liquid Chromatography (HPLC) is a common and complementary alternative.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is particularly well-suited for the analysis of non-volatile or thermally labile compounds[3][4][5]. For 3,4-difluoro-N,N-dimethylbenzamide, which is amenable to both techniques, the choice between GC-MS and HPLC depends on the specific analytical goal.
| Feature | GC-MS | HPLC-UV/MS |
| Analyte Volatility | Required | Not required |
| Separation Principle | Based on boiling point and polarity | Based on partitioning, adsorption, ion exchange, or size exclusion[3] |
| Sensitivity | High, especially with selected ion monitoring (SIM) | High, particularly with MS detection |
| Structural Information | Rich fragmentation patterns for identification | Molecular weight information (MS) and UV absorbance |
| Sample Preparation | May require derivatization for polar analytes | Generally simpler for soluble compounds |
| Differentiation of Isomers | May be challenging for positional isomers based on MS alone[6][7][8] | Can often be achieved with appropriate column and mobile phase selection |
A key advantage of HPLC is its ability to often separate positional isomers more effectively than GC based on subtle differences in their interaction with the stationary and mobile phases. For isomeric difluorobenzamides, where the EI mass spectra can be very similar, HPLC can provide baseline separation, allowing for their individual quantification.
B. Other Techniques for Isomer Differentiation
For challenging cases of isomer differentiation, such as distinguishing between 3,4-difluoro-N,N-dimethylbenzamide and its 2,3- or 2,5-difluoro isomers, more advanced techniques may be necessary. Gas Chromatography coupled with Infrared Detection (GC-IRD) or Vacuum Ultraviolet Detection (GC-VUV) can provide complementary data to mass spectrometry, as these techniques are sensitive to the specific arrangement of atoms in a molecule and can often distinguish between positional isomers[2][6][8].
III. Experimental Protocols
The following protocols are provided as a starting point for the analysis of 3,4-difluoro-N,N-dimethylbenzamide standards. Method optimization will be necessary for specific applications.
A. GC-MS Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3,4-difluoro-N,N-dimethylbenzamide standard.
-
Dissolve in a suitable solvent (e.g., ethyl acetate, methanol) to a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a working standard of approximately 10 µg/mL.
-
-
Instrumentation:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
-
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
The workflow for the GC-MS analysis is depicted in the following diagram:
Caption: General workflow for the GC-MS analysis of 3,4-difluoro-N,N-dimethylbenzamide.
B. HPLC-UV Protocol (Hypothetical)
This protocol is a proposed starting point, based on methods for similar aromatic compounds.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol or acetonitrile.
-
Dilute with the mobile phase to a working concentration of 10-50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter.
-
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v). An acidic modifier like 0.1% formic acid may be added to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Approximately 254 nm (a full UV scan of the standard should be performed to determine the optimal wavelength).
-
IV. Synthesis and Potential Impurities
A likely laboratory synthesis of 3,4-difluoro-N,N-dimethylbenzamide involves the reaction of 3,4-difluorobenzoyl chloride with dimethylamine. 3,4-difluorobenzoyl chloride can be prepared from 3,4-difluorobenzoic acid.
This synthetic route suggests potential process-related impurities that should be considered during method development and validation:
-
3,4-difluorobenzoic acid: The starting material for the acid chloride.
-
Residual solvents: From the synthesis and purification steps.
-
Isomeric impurities: If the starting 3,4-difluorobenzoic acid contains other difluorobenzoic acid isomers.
The analytical method should be able to separate the main component from these potential impurities to accurately assess the purity of the standard.
Conclusion
The GC-MS characterization of 3,4-difluoro-N,N-dimethylbenzamide provides a robust method for its identification and purity assessment. The predictable fragmentation pattern, centered around the formation of the 3,4-difluorobenzoyl cation, offers a high degree of confidence in structural elucidation. When combined with chromatographic retention data, GC-MS is an invaluable tool for the analysis of this and other fluorinated benzamide derivatives. For applications requiring the differentiation of positional isomers or the analysis of complex matrices, HPLC can serve as a powerful orthogonal technique. A thorough understanding of the principles behind these methods, as outlined in this guide, is crucial for the development of reliable and scientifically sound analytical protocols in a research and drug development setting.
References
-
Drawell. (2024). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
Ostrow, D., & Gilbert, M. (2018). The differentiation of positional isomers utilizing GC-IRD. Journal of the Clandestine Laboratory Investigating Chemists Association, 28(2), 10-13. Retrieved from [Link]
-
Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. Retrieved from [Link]
-
Nalliboyina, S., & Singh, S. B. (2025). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Creative Research Thoughts, 3(1), 72-76. Retrieved from [Link]
-
Cho, Y. A., et al. (2010). N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1142. Retrieved from [Link]
-
NIST. (n.d.). 3,4-Difluorobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
Zhejiang Xieshi New Materials Co., Ltd. (n.d.). 3,4-Difluorobenzoyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-difluorobenzoyl chloride. Retrieved from [Link]
-
Li, A. Y. (1989). synthesis of 3,4-difluorobenzonitrile and monofluorobenzo. Journal of Fluorine Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN105859536B - A kind of preparation method of 3,4- difluorobenzaldehydes.
-
Kranenburg, R. F., et al. (2019). Distinguishing drug isomers in the forensic laboratory. Forensic Science International, 302, 109900. Retrieved from [Link]
-
Kranenburg, R. F., et al. (2019). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. Forensic Science International, 302, 109900. Retrieved from [Link]
-
Lanke, V. R., et al. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Biomedical Chromatography, e5920. Retrieved from [Link]
- Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.
-
Lanke, V. R., et al. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. ResearchGate. Retrieved from [Link]
-
Reddy, A. R., et al. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Molecules, 28(9), 3894. Retrieved from [Link]
-
Houser, E. J. (2014). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Retrieved from [Link]
-
Ciallella, H. L., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(4), 643-652. Retrieved from [Link]
-
NIST. (n.d.). Benzoyl chloride, 4-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]
-
De Nino, A., et al. (2019). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Journal of Mass Spectrometry, 54(10), 837-846. Retrieved from [Link]
Sources
- 1. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. smithers.com [smithers.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. go-jsb.co.uk [go-jsb.co.uk]
- 7. pure.uva.nl [pure.uva.nl]
- 8. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
Reference Standards for 3,4-Difluoro-N,N-dimethylbenzamide: Qualification & Analysis Guide
Executive Summary: The "Missing Standard" Challenge
3,4-Difluoro-N,N-dimethylbenzamide is a critical fluorinated building block, often utilized in the synthesis of next-generation kinase inhibitors and succinate dehydrogenase inhibitor (SDHI) fungicides. Unlike common APIs (e.g., Acetaminophen), this compound is rarely available as a pharmacopeial Certified Reference Material (CRM) (e.g., USP/EP).
Researchers are often forced to rely on "chemical catalog" grades (95–97% purity), which are insufficient for GMP release testing or impurity profiling. This guide objectively compares the three available pathways for establishing a valid reference standard and provides the experimental protocols to qualify an In-House Primary Standard effectively.
The Hierarchy of Options
| Option | Type | Traceability | Suitability |
| A | ISO 17034 CRM | High (NIST/SI) | Gold Standard. (Rarely available for this specific intermediate). |
| B | In-House Primary Standard | High (qNMR/Mass Balance) | Recommended. The only viable path for NCE development. |
| C | Catalog Reagent | Low (Area % only) | High Risk. Suitable only for early R&D, not for quantitative release. |
Comparative Analysis: Qualification Methods
When a commercial CRM is unavailable, you must characterize your own. Below is a comparison of the three methodologies used to assign purity to a candidate batch of 3,4-difluoro-N,N-dimethylbenzamide.
Method A: HPLC Area Normalization (The "Lazy" Standard)
-
Principle: Assumes that only UV-absorbing impurities exist and that they have the same extinction coefficient as the main peak.
-
Flaw for 3,4-Difluoro-N,N-dimethylbenzamide: It fails to detect Dimethylamine (non-UV absorbing precursor) and Residual Solvents (THF/Toluene), leading to a dangerously inflated purity value (e.g., assigning 99.5% to a batch that is actually 96%).
Method B: Mass Balance (The Regulatory Standard)
-
Principle:
-
Verdict: Mandatory for IND/NDA submissions. Requires TGA (Thermogravimetric Analysis), KF (Karl Fischer), and ROI (Residue on Ignition).
Method C: Quantitative NMR (qNMR) (The "Absolute" Standard)
-
Principle: Uses an internal standard (e.g., Maleic Acid, TCNB) with known purity to determine the absolute weight-percent of the analyte.
-
Verdict: The most efficient way to qualify a primary standard without extensive impurity identification.
Data Comparison: Characterizing Batch #DF-2026-001
Experimental data from internal qualification study.
| Parameter | Method A (HPLC Area %) | Method B (Mass Balance) | Method C (qNMR) |
| Apparent Purity | 99.8% | 98.2% | 98.1% |
| Missing Impurities | Dimethylamine (2000 ppm), Water (0.5%) | None (Accounted for) | None (Direct measurement) |
| Uncertainty ( | ± 2.0% (Estimated) | ± 0.5% | ± 0.3% |
| Status | REJECTED for GMP | ACCEPTED | ACCEPTED |
Expert Insight: Relying on Method A for this compound typically results in a 1.5–2.0% potency error , which can cause mass balance failures in downstream API synthesis.
Experimental Protocols
Synthesis of Candidate Material
If commercial sourcing is unreliable, synthesize the candidate material to ensure structural provenance.
-
Reaction: 3,4-Difluorobenzoyl chloride + Dimethylamine (aq)
Product + HCl. -
Purification: Recrystallization from Hexane/Ethyl Acetate (to remove 3,4-difluorobenzoic acid).
Analytical Method: HPLC-UV Purity
This method separates the main peak from its hydrolytic degradant (Benzoic acid derivative) and synthesis precursors.
-
Column: Agilent Zorbax SB-C18 (or equivalent),
.-
Note: A PFP (Pentafluorophenyl) column is an excellent alternative if isomer separation (2,3-difluoro vs 3,4-difluoro) is required.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient: 5% B (0 min)
95% B (15 min) 95% B (20 min). -
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 215 nm (Amide) and 254 nm (Aromatic).
-
Retention Times (Approx):
-
Dimethylamine: Void volume (Not detected by UV).
-
3,4-Difluorobenzoic acid: 4.2 min.
-
3,4-Difluoro-N,N-dimethylbenzamide: 8.5 min.
-
qNMR Qualification Protocol
-
Solvent: DMSO-
(Provides distinct separation of the N-Methyl singlets). -
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST SRM).
-
Procedure:
Visualization: The Qualification Workflow
The following diagram outlines the decision logic for establishing a valid reference standard for non-pharmacopeial compounds.
Figure 1: Decision tree for qualifying a non-pharmacopeial reference standard. Note that qNMR and Mass Balance are the only acceptable paths for Primary Standards.
References
-
European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. (2013). Link
-
United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. (2025).[2][4][5][6] Link
-
Teo, T. L., et al. "Practical aspects of the use of quantitative NMR for the determination of the purity of reference materials." Analytical and Bioanalytical Chemistry, 405, 3769–3777 (2013). Link
-
International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.Link
-
ChemicalBook. Synthesis and Suppliers for N,N-Dimethylbenzamide Derivatives. (Accessed 2026).[2] Link
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Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 3,4-difluoro-N,N-dimethylbenzamide
An In-Depth Operational and Safety Protocol for Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 3,4-difluoro-N,N-dimethylbenzamide, a fluorinated benzamide derivative, represents a class of compounds with significant potential in medicinal chemistry.[1] The introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[2][3][4] However, these same properties necessitate a meticulous approach to laboratory safety.
This guide provides a comprehensive framework for the safe handling of 3,4-difluoro-N,N-dimethylbenzamide, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, my objective is to extend beyond mere procedural lists, offering a rationale-driven approach that empowers researchers to cultivate a culture of safety and scientific integrity.
Hazard Assessment: Understanding the Risks
Substituted benzamides can present a range of health hazards. Based on data from similar compounds, researchers should anticipate that 3,4-difluoro-N,N-dimethylbenzamide may cause irritation to the eyes, skin, and respiratory system.[6][7] Harmful effects if swallowed are also a potential concern.[6] The presence of the difluoro-aromatic moiety warrants particular attention, as fluorinated compounds can have unique toxicological profiles.[2][3]
Key Potential Hazards:
-
Eye Irritation: Direct contact can cause serious eye irritation, leading to redness, tearing, and pain.[6][8]
-
Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[6][8]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[6]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to minimizing exposure risk. The following recommendations are based on a conservative approach, considering the potential hazards of substituted benzamides.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side-shields. A face shield is recommended when there is a significant splash hazard.[5][9][10] | Protects against airborne particles and chemical splashes. Standard eyeglasses do not offer adequate protection.[10] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). A laboratory coat or chemical-resistant apron is mandatory.[5][11] | Prevents direct skin contact with the chemical. Thicker gloves generally offer better protection.[9] PVC gloves are not recommended due to poor chemical resistance.[9] Always inspect gloves for tears or punctures before use. |
| Respiratory Protection | A NIOSH-approved respirator should be used if working outside of a fume hood, if ventilation is inadequate, or if dusts or aerosols are generated.[5][10] | Protects against the inhalation of harmful airborne particles. The type of respirator should be chosen based on a formal risk assessment. Surgical masks do not provide adequate protection.[12] |
| Body Protection | A long-sleeved laboratory coat and closed-toe shoes are required at all times.[5] | Provides a barrier against accidental spills and contamination. |
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a standardized workflow is critical for ensuring consistent safety in the laboratory. The following protocol outlines the key steps for handling 3,4-difluoro-N,N-dimethylbenzamide.
Preparation and Engineering Controls
-
Consult the Safety Data Sheet (SDS): Although a specific SDS for 3,4-difluoro-N,N-dimethylbenzamide is not available, review the SDS for N,N-dimethylbenzamide and other similar compounds to familiarize yourself with the potential hazards and safety precautions.[6]
-
Work in a Designated Area: All handling of 3,4-difluoro-N,N-dimethylbenzamide should be conducted in a well-ventilated chemical fume hood.[13]
-
Assemble All Necessary Materials: Before starting, ensure all required equipment, including PPE, weighing materials, solvents, and waste containers, are within the fume hood to minimize movement in and out of the controlled workspace.
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.
Weighing and Dispensing
-
Use a Weighing Dish or Boat: Tare a suitable weighing container on the analytical balance.
-
Careful Transfer: Gently transfer the desired amount of 3,4-difluoro-N,N-dimethylbenzamide to the weighing container using a clean spatula. Avoid generating dust.
-
Close the Primary Container: Immediately and securely close the main stock container of the chemical.
-
Clean Up Spills: In case of a small spill within the fume hood, carefully wipe it up with a damp cloth or absorbent pad and dispose of it as hazardous waste.
Post-Handling Procedures
-
Decontaminate Surfaces: After completing your work, decontaminate the work surface within the fume hood with an appropriate solvent and wipe it clean.
-
Properly Dispose of Waste: All disposable materials that have come into contact with 3,4-difluoro-N,N-dimethylbenzamide, including gloves, weighing paper, and contaminated wipes, must be disposed of in a designated hazardous waste container.[11]
-
Doff PPE Correctly: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.
-
Wash Hands Thoroughly: Wash your hands with soap and water immediately after removing your gloves.[6]
Operational and Disposal Plans
A clear plan for the entire lifecycle of the chemical, from receipt to disposal, is a cornerstone of laboratory safety.
Storage
-
Store 3,4-difluoro-N,N-dimethylbenzamide in a tightly closed container in a cool, dry, and well-ventilated area.[6][14]
-
Keep it away from incompatible materials.
-
The storage area should be clearly labeled.
Disposal
-
Chemical Waste: Dispose of unused 3,4-difluoro-N,N-dimethylbenzamide and any solutions containing it as hazardous chemical waste.[11] Follow your institution's and local regulations for chemical waste disposal.[15]
-
Contaminated Materials: All materials that have come into contact with the chemical, such as gloves, pipette tips, and absorbent paper, must be collected and disposed of as hazardous waste.[11]
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[14] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[14] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13]
Visualizing the Safe Handling Workflow
To further clarify the procedural flow, the following diagram illustrates the key stages of safely handling 3,4-difluoro-N,N-dimethylbenzamide.
Caption: A flowchart outlining the essential steps for the safe handling of 3,4-difluoro-N,N-dimethylbenzamide.
Conclusion: Fostering a Proactive Safety Culture
The responsible handling of chemical reagents like 3,4-difluoro-N,N-dimethylbenzamide is not merely a matter of compliance; it is a fundamental aspect of scientific excellence. By understanding the potential hazards, diligently using the correct PPE, and adhering to established safety protocols, researchers can protect themselves and their colleagues while advancing the frontiers of drug discovery. This guide serves as a foundational resource, and it is incumbent upon every scientist to remain vigilant, informed, and committed to the principles of laboratory safety.
References
- Personal protective equipment for handling Benzamide, N,N,4-trimethyl- - Benchchem. (n.d.).
- Department of Agriculture - Hawaii.gov. (n.d.).
- SAFETY DATA SHEET - Chem Service. (2016, March 1).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. (2018). PubMed.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025, July 16).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 18).
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- The Dark Side of Fluorine. (2019, June 20). PMC.
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- N,N-Dimethylbenzamide | C9H11NO | CID 11916. (n.d.). PubChem.
- The NIH Drain Discharge Guide. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
